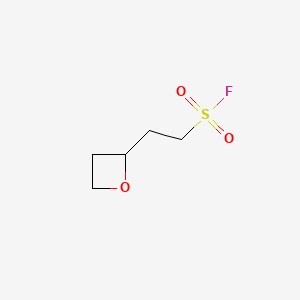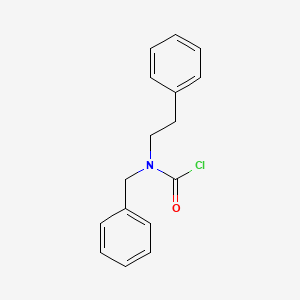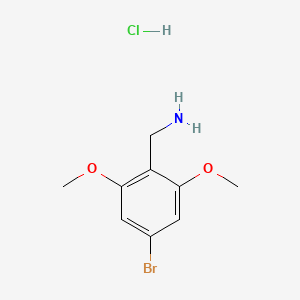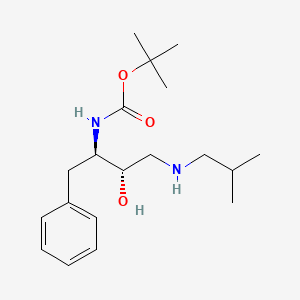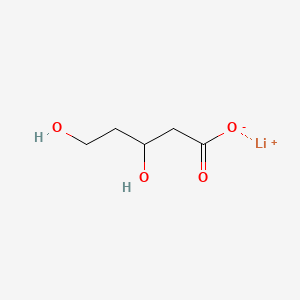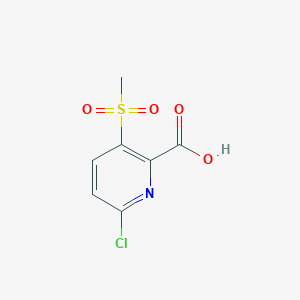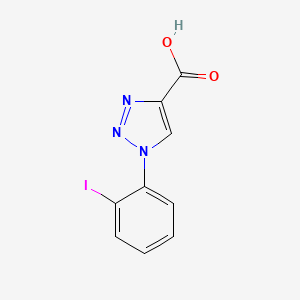
1-(2-iodophenyl)-1H-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Iodophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a triazole ring with a carboxylic acid group at the fourth position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
The synthesis of 1-(2-iodophenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-iodoaniline and propargyl bromide.
Formation of Azide: 2-Iodoaniline is converted to 2-iodophenyl azide through a diazotization reaction followed by treatment with sodium azide.
Cycloaddition Reaction: The azide is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with propargyl bromide to form the triazole ring.
Carboxylation: The resulting triazole compound is then carboxylated using carbon dioxide under basic conditions to introduce the carboxylic acid group at the fourth position.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(2-Iodophenyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The triazole ring can undergo oxidation to form N-oxides or reduction to form dihydrotriazoles.
Esterification and Amidation: The carboxylic acid group can react with alcohols to form esters or with amines to form amides.
Common reagents used in these reactions include copper catalysts for cycloaddition, bases like sodium hydroxide for carboxylation, and various nucleophiles for substitution reactions. Major products formed from these reactions include substituted triazoles, esters, and amides.
Applications De Recherche Scientifique
1-(2-Iodophenyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of new materials, including polymers and coatings with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-iodophenyl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, while the iodine atom and carboxylic acid group can enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-(2-Iodophenyl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives such as:
1-(2-Bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and biological activity.
1-(2-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid: Contains a chlorine atom, leading to different chemical and physical properties.
1-(2-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid: The presence of a fluorine atom can influence its pharmacokinetic properties and metabolic stability.
The uniqueness of this compound lies in the presence of the iodine atom, which can enhance its reactivity and binding interactions in various applications.
Propriétés
Formule moléculaire |
C9H6IN3O2 |
|---|---|
Poids moléculaire |
315.07 g/mol |
Nom IUPAC |
1-(2-iodophenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H6IN3O2/c10-6-3-1-2-4-8(6)13-5-7(9(14)15)11-12-13/h1-5H,(H,14,15) |
Clé InChI |
GGQHXNWZIJLLRS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N2C=C(N=N2)C(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Ethyl(2-hydroxyethyl)amino]-1-phenyl-1-propanol](/img/structure/B13451781.png)

![tert-butyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-N-(6-hydroxyhexyl)carbamate](/img/structure/B13451789.png)
![6-Chloroimidazo[1,2-b]pyridazine-8-carboxylic acid](/img/structure/B13451793.png)
![3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B13451807.png)

